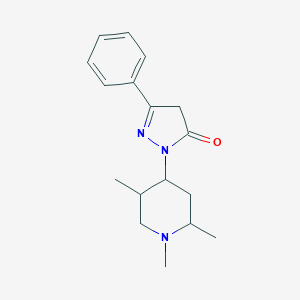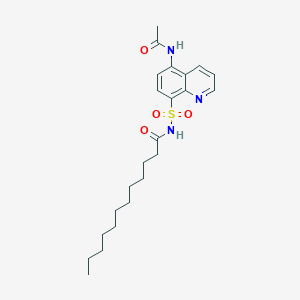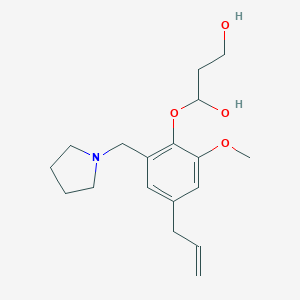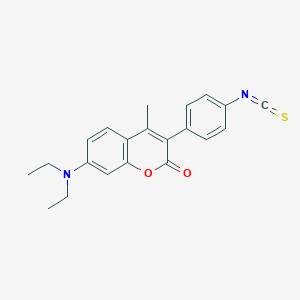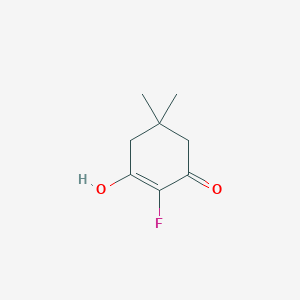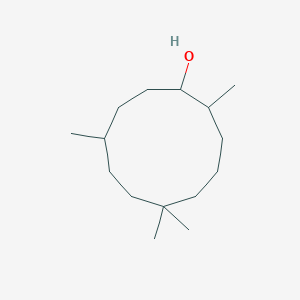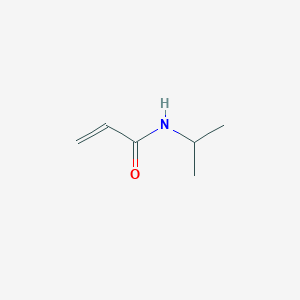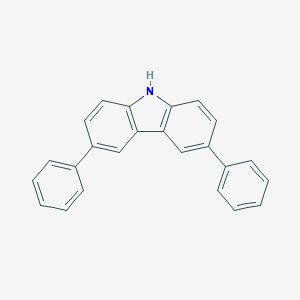
3,6-Diphényl-9H-carbazole
Vue d'ensemble
Description
3,6-Diphenyl-9H-carbazole, commonly referred to as 3,6-DPC, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a crystalline solid with a chemical formula of C17H13N and a molecular weight of 237.3 g/mol. It is a white, odorless, and tasteless powder. 3,6-DPC has a wide range of uses, including as a fluorescent dye, as a reagent in organic synthesis, and as a catalyst in the polymerization of vinyl acetate.
Applications De Recherche Scientifique
Applications optoélectroniques
Le 3,6-diphényl-9H-carbazole est largement utilisé dans les applications optoélectroniques en raison de ses excellentes propriétés optoélectroniques . Il a une mobilité élevée des porteurs de charge et une excellente stabilité morphologique, ce qui en fait un candidat potentiel dans le domaine des nanodispositifs .
Batteries rechargeables
Le composé est également utilisé dans le développement de batteries rechargeables . Sa mobilité élevée des porteurs de charge et ses excellentes propriétés électrochimiques le rendent approprié pour cette application .
Transistors électrochimiques
Le this compound est utilisé dans la construction de transistors électrochimiques . Ses excellentes propriétés électriques et électrochimiques en font un bon choix pour cette application .
Diodes électroluminescentes organiques (OLED)
Le composé est utilisé dans la construction de dispositifs OLED . Ses propriétés optiques et électroniques uniques, sa capacité élevée de don d'électrons et sa photoconductivité en font un candidat exceptionnel pour l'intégration dans les polymères utilisés dans les OLED .
Transistors à couches minces organiques
Le this compound est utilisé dans la construction de transistors à couches minces organiques . Sa mobilité élevée des porteurs de charge et ses excellentes propriétés électriques le rendent approprié pour cette application
Mécanisme D'action
Target of Action
3,6-Diphenyl-9H-carbazole (DPhCz) is primarily an electron-donating compound . It is used as an intermediate for constructing more complex structures of small semiconducting materials . The primary targets of DPhCz are the electron-accepting units in these materials, where it donates electrons to facilitate various optoelectronic processes .
Mode of Action
DPhCz interacts with its targets through π-π conjugation . This interaction extends from the carbazole fused rings to the phenyl groups attached at the 3,6 positions . The degree of electron-donating strength is in the order of carbazole < 3,6-dimethylcarbazole < 3,6-diphenylcarbazole . This results in a relative red-shift of emissions of 3,6-dimethylcarbazole and 3,6-diphenylcarbazole when compared to non-substituted carbazoles .
Biochemical Pathways
The biochemical pathways affected by DPhCz primarily involve the transfer of electrons in optoelectronic devices . The extended π-π conjugation in DPhCz allows for efficient electron transfer, which is crucial for the functioning of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacokinetics
DPhCz is a solid compound with a melting point of 184°C . Its solubility in organic solvents is good , which could potentially influence its distribution and bioavailability in certain applications.
Result of Action
The primary result of DPhCz’s action is the generation of electroluminescence in optoelectronic devices . For instance, a device based on the fluorescence emitter 3Ph 2 CzCzBN, derived from benzonitrile with four 3,6-diphenylcarbazole pendants around the benzene ring, shows electroluminescence of 482 nm and achieves a high external quantum efficiency of 16.6% at 1000 cd m-2 .
Safety and Hazards
When handling 3,6-Diphenyl-9H-carbazole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The predominant objective of future research is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .
Propriétés
IUPAC Name |
3,6-diphenyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKGEAHIZDRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985149 | |
| Record name | 3,6-Diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6654-68-8, 56525-79-2 | |
| Record name | 3,6-Diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diphenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Q & A
Q1: How does the structure of 3,6-Diphenyl-9H-carbazole contribute to its applications in organic light-emitting diodes (OLEDs)?
A: The structure of 3,6-Diphenyl-9H-carbazole plays a crucial role in its effectiveness for OLED applications. The carbazole core acts as an electron-rich donor moiety, while the phenyl substituents can act as weak acceptors. This donor-acceptor structure facilitates intramolecular charge transfer, a key process for light emission in OLEDs []. Moreover, the bulky, non-planar structure of 3,6-Diphenyl-9H-carbazole helps to prevent aggregation in the solid state, which can lead to quenching of luminescence []. This property is particularly important for achieving high efficiency in OLED devices.
Q2: What are the advantages of using the Ullmann C–N coupling reaction to synthesize poly(arylene ether ketone)s (PAEKs) with 3,6-diphenyl-9H-carbazole pendants?
A: The Ullmann C–N coupling reaction offers several advantages for incorporating 3,6-Diphenyl-9H-carbazole pendants onto PAEKs []. Firstly, this reaction exhibits high reactivity, enabling the production of high molecular weight polymers. The high molecular weight inherited from the precursor PAEKs contributes to desirable mechanical properties, such as toughness, making the resulting PAEK-Cz membranes suitable for practical applications. Secondly, the reaction allows for control over the degree of substitution of the carbazole pendants by adjusting the monomer feed ratio, which in turn allows for tuning the glass transition temperature of the resulting polymers. This control over material properties is crucial for optimizing performance in various applications.
Q3: How does the incorporation of 3,6-Diphenyl-9H-carbazole into poly(vinyl alcohol) (PVA) enhance room-temperature phosphorescence (RTP)?
A: Incorporating 3,6-Diphenyl-9H-carbazole (DPCz) into a PVA matrix leads to significant enhancement of RTP due to a combination of factors []. Firstly, the abundance of hydrogen bonding sites in PVA helps suppress non-radiative decay pathways that would typically quench phosphorescence at room temperature. Secondly, the co-assembly of DPCz and PVA helps to minimize the energy gap between the singlet and triplet excited states (ΔEST). This smaller energy gap facilitates intersystem crossing, a crucial step for populating the triplet state necessary for phosphorescence. These combined effects result in long-lived phosphorescence and a remarkable afterglow in DPCz-doped PVA films.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



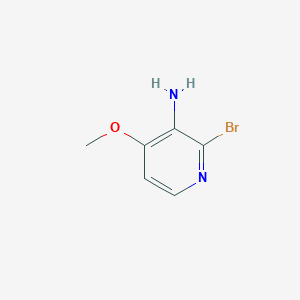
![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

